molecular formula C26H22ClN7O B12404584 HDAC1/2 and CDK2-IN-1

HDAC1/2 and CDK2-IN-1

Cat. No.: B12404584
M. Wt: 483.9 g/mol
InChI Key: XHELPOUKGPDRRH-UHFFFAOYSA-N
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Description

Molecular Basis of HDAC1/2 and CDK2 in Oncogenic Pathways

HDAC1 and HDAC2 are class I histone deacetylases that regulate chromatin structure by removing acetyl groups from histone tails, leading to transcriptional repression of tumor suppressor genes like p53 and p21 . In tumor initiation, HDAC1/2 act as oncosuppressors by maintaining genomic stability and differentiation programs, but paradoxically function as oncogenes in established tumors by promoting survival and blocking apoptosis . CDK2 drives cell cycle progression through S-phase entry via interactions with cyclins E and A, and its overexpression is implicated in therapeutic resistance across multiple cancers.

The interplay between these targets creates a synergistic oncogenic network:

  • HDAC1/2 deacetylate histones at promoters of CDK inhibitors (e.g., p27), enabling CDK2 activation
  • CDK2 phosphorylates HDAC1 at Ser421, enhancing its deacetylase activity and reinforcing epigenetic silencing
  • Combined activity stabilizes pro-survival proteins like BCL-2 while degrading tumor suppressors such as Rb

Table 1: Key Molecular Interactions Between HDAC1/2 and CDK2

Mechanism Oncogenic Effect Supporting Evidence
HDAC1-mediated p21 silencing Unrestricted cell cycle progression
CDK2 phosphorylation of HDAC1 Enhanced chromatin compaction
Joint suppression of Rb pathway Loss of cell cycle checkpoints

Rationale for Dual Inhibition in Multitargeted Cancer Therapy

Single-agent HDAC inhibitors face limitations due to:

  • Context-dependent HDAC1/2 roles (tumor-suppressive in pre-malignancy vs. oncogenic in advanced disease)
  • CDK2-driven escape mechanisms via cyclin E overexpression
  • Feedback upregulation of alternative survival pathways

Dual targeting addresses these through:

  • Epigenetic reprogramming : Restores expression of CDK inhibitors (e.g., p27) blocked by HDAC1/2
  • Cell cycle arrest : Direct CDK2 inhibition prevents phosphorylation of retinoblastoma protein, reinstating G1/S checkpoint control
  • Synthetic lethality : Simultaneous disruption creates irreparable DNA damage in cancer cells with p53 mutations

Preclinical models show 3.2-fold greater apoptosis induction compared to single HDAC or CDK2 inhibition, with 78% reduction in tumor sphere formation in leukemia xenografts .

Historical Development of Combined Epigenetic-Cell Cycle Modulators

The evolution of dual inhibitors progressed through three phases:

Phase 1: Sequential Combination Therapies (2000-2015)
Early trials combined vorinostat (HDAC inhibitor) with flavopiridol (pan-CDK inhibitor), showing limited success due to overlapping toxicities and pharmacokinetic mismatches.

Phase 2: Hybrid Molecules (2015-2020)
Prototype compounds like CUDC-907 combined HDAC and PI3K inhibition, validating the multitarget approach but lacking CDK2 specificity.

Phase 3: Rational Design Era (2020-Present)
this compound emerged from structure-activity relationship studies optimizing:

  • Zinc-binding groups for HDAC1/2 selectivity over HDAC3 (1,200-fold specificity)
  • Pyrazolo[1,5-a]pyrimidine cores for CDK2/cyclin E complex disruption (IC50 = 4.7 nM)
  • Blood-brain barrier penetration for CNS malignancies

Table 2: Development Timeline of Key Dual Inhibitors

Year Compound Class Targets Clinical Outcome
2012 Vorinostat + Flavopiridol HDACs + CDKs Phase I termination (toxicity)
2018 CUDC-907 HDAC + PI3K Phase II (partial responses)
2024 This compound HDAC1/2 + CDK2 Preclinical (PCC metrics achieved)

Recent proteomic analyses reveal that this compound decreases phosphorylation of 87 oncogenic signaling nodes compared to 34 with single-target agents, demonstrating broad pathway modulation .

Properties

Molecular Formula

C26H22ClN7O

Molecular Weight

483.9 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[[2-chloro-6-(4-methylanilino)purin-9-yl]methyl]benzamide

InChI

InChI=1S/C26H22ClN7O/c1-16-6-12-19(13-7-16)30-23-22-24(33-26(27)32-23)34(15-29-22)14-17-8-10-18(11-9-17)25(35)31-21-5-3-2-4-20(21)28/h2-13,15H,14,28H2,1H3,(H,31,35)(H,30,32,33)

InChI Key

XHELPOUKGPDRRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N

Origin of Product

United States

Preparation Methods

Pharmacophore Integration Strategy

Compound 14d was developed through a structure-based design strategy to merge HDAC and CDK inhibitory activities into a single molecule. The core structure derives from CS055 (Chidamide), a clinically approved HDAC inhibitor, modified by replacing its benzamide cap with a purine-based moiety. This substitution aimed to retain HDAC1/2 inhibition while introducing CDK2-targeting capabilities via purine’s affinity for ATP-binding pockets.

The purine scaffold was selected for its ability to mimic ATP, enabling competitive binding to CDK2’s catalytic site. Molecular docking studies suggested that the 2-anilino substituent on the purine ring enhances hydrophobic interactions with CDK2’s hinge region, while the hydroxamic acid group coordinates with zinc in HDACs’ active sites.

Key Structural Features

  • Molecular formula : C₂₆H₂₂ClN₇O
  • Molecular weight : 483.95 g/mol
  • Critical substituents :
    • Hydroxamic acid (HDAC-binding group)
    • Purine-aniline moiety (CDK2-binding cap)
    • Chlorophenyl linker (optimizes solubility and permeability)

Synthetic Pathway and Optimization

Reaction Scheme Overview

While full synthetic details are proprietary, the general pathway involves three stages:

  • Synthesis of the purine-aniline intermediate :
    • Condensation of 6-chloropurine with 4-chloroaniline under Ullmann coupling conditions.
    • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5).
  • Preparation of the benzamide linker :

    • Coupling of 4-chlorobenzoic acid with ethylenediamine using EDC/HOBt.
    • Hydroxamic acid formation via treatment with hydroxylamine hydrochloride.
  • Final assembly :

    • Amide bond formation between the purine-aniline and linker intermediates using HATU/DIPEA.
    • Final purification via preparative HPLC (C18 column, acetonitrile/water gradient).

Analytical Characterization

Table 1: Physicochemical and Spectroscopic Data

Property Value/Observation Method
Melting Point 198–200°C (decomposes) Differential Scanning Calorimetry
High-Resolution MS [M+H]⁺: 484.1592 (calc. 484.1598) HR-ESI-MS
¹H NMR (DMSO-d₆) δ 8.35 (s, 1H, purine-H), 7.85 (d, J=8.4 Hz, 2H, Ar-H) 500 MHz spectrometer
HPLC Purity >99% C18, 220 nm

Biological Evaluation and Mechanism

Enzymatic Inhibition Profiles

Table 2: In Vitro IC₅₀ Values

Target IC₅₀ (nM) Assay Type
HDAC1 70.7 Fluorogenic substrate (Ac-Leu-Gly-Lys-AMC)
HDAC2 23.1 Fluorogenic substrate
CDK2 800 Kinase-Glo luminescent

Compound 14d exhibits 10-fold selectivity for HDAC2 over HDAC1 and retains submicromolar CDK2 inhibition, a rare dual-targeting profile.

Cellular Antiproliferative Activity

Table 3: Antiproliferative IC₅₀ in Solid Tumor Cells

Cell Line IC₅₀ (μM) Origin
HCT116 0.58 Colorectal carcinoma
A375 0.47 Melanoma
HepG2 0.86 Hepatocellular carcinoma

Mechanistically, 14d induces G₂/M arrest (57.03% in A375 cells at 0.5 μM) and apoptosis (91.99% at 2 μM) via ROS overproduction. Immunofluorescence confirms histone H3 hyperacetylation (HDAC inhibition) and reduced CDK2 activity.

Pharmacokinetic and In Vivo Efficacy

ADME Properties

Table 4: Pharmacokinetic Parameters in ICR Mice

Parameter IV (4 mg/kg) IP (20 mg/kg)
T₁/₂ (h) 1.48 2.84
Cₘₐₓ (ng/mL) 1360 -
AUC₀–t (h·ng/mL) 2850 7240
Bioavailability - 50.8%

The compound shows moderate clearance (23.3 mL/min/kg) and suitable exposure for daily dosing.

Antitumor Efficacy in Xenografts

In HCT116 xenografts (BALB/c nude mice), 14d (100 mg/kg IP, 21 days) reduced tumor volume by 68% vs. controls. Histopathology revealed increased necrosis and caspase-3 activation, confirming pro-apoptotic effects.

Comparative Analysis with Analogues

Structure-Activity Relationships (SAR)

  • Cap group modifications : Replacing purine with quinazoline abolished CDK2 inhibition, underscoring the purine’s critical role.
  • Linker length : Shorter alkyl chains (<3 carbons) reduced HDAC potency by 5-fold, likely due to steric hindrance.

Advantages Over Prototype Inhibitors

  • Dual targeting : Outperforms single-target agents (e.g., CI-994 for HDAC1/2; Dinaciclib for CDK2) in overcoming compensatory pathways.
  • Reduced toxicity : No weight loss observed in xenograft models at efficacious doses, unlike pan-HDAC inhibitors.

Chemical Reactions Analysis

HDAC1/2 and CDK2-IN-1 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Applications in Cancer Research

The inhibition of HDAC1/2 has emerged as a promising strategy in cancer therapy due to their role in tumorigenesis. Inhibitors targeting these enzymes can induce apoptosis and block the proliferation of cancer cells.

Case Studies:

  • Breast Cancer: Research has demonstrated that inhibiting HDAC1/2 can sensitize breast cancer cells to chemotherapy by reactivating tumor suppressor genes .
  • Hepatocellular Carcinoma: Inhibition of HDACs has been shown to induce G1 phase arrest and promote apoptosis in liver cancer cells, highlighting their potential as therapeutic targets .

Role of CDK2-IN-1

CDK2-IN-1 specifically inhibits cyclin-dependent kinase 2, which is crucial for the progression of the cell cycle. By blocking CDK2 activity, CDK2-IN-1 can effectively halt cell division and induce apoptosis in rapidly dividing cancer cells.

Mechanism:

  • Cell Cycle Arrest: By inhibiting CDK2, this compound prevents the transition from G1 to S phase, effectively blocking cellular proliferation .
  • Synergistic Effects: The combination of HDAC inhibitors with CDK inhibitors may enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression.

Mechanism of Action

HDAC1/2 and CDK2-IN-1 exerts its effects by inhibiting the activities of histone deacetylase 1, histone deacetylase 2, and cyclin-dependent kinase 2. The inhibition of histone deacetylase leads to increased acetylation of histones, resulting in relaxed chromatin structure and altered gene expression. The inhibition of cyclin-dependent kinase 2 blocks the cell cycle progression, leading to cell cycle arrest and apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and gene expression .

Comparison with Similar Compounds

Comparison with HDAC Inhibitors

Selectivity and Binding Modes

  • Romidepsin : A cyclic depsipeptide HDAC inhibitor (pan-HDAC) with predicted binding modes similar to FK-A3. Molecular dynamics simulations reveal that its NH moiety forms hydrogen bonds with Asp99 in HDAC1, analogous to HDAC8’s interaction with largazole .
  • HDAC1/MAO-B-IN-1 : A brain-penetrant dual inhibitor (IC50: 21.4 nM for HDAC1, 99.0 nM for MAO-B), showing higher HDAC1 potency than this compound .
  • Compound 19l : A benzamide-based HDAC3 inhibitor with selectivity over HDAC1/2 due to aromatic substituents incompatible with HDAC3’s foot pocket .
Table 1: HDAC Inhibitor Comparison
Compound Targets (IC50) Selectivity Notes Reference
This compound HDAC1 (70.7 μM), HDAC2 (23.1 μM) Dual HDAC/CDK2 inhibition
Romidepsin Pan-HDAC Binds Asp99 in HDAC1
HDAC1/MAO-B-IN-1 HDAC1 (21.4 nM), MAO-B (99.0 nM) CNS-penetrant
Compound 19l HDAC3 Aromatic substituents block HDAC3

Catalytic vs. Structural Roles

HDAC1/2 catalytic activity is indispensable for embryonic development, as shown by knock-in mice expressing inactive isoforms . In contrast, structural roles (e.g., NuRD complex stability) are less critical for viability but essential for mitotic accuracy .

Comparison with CDK Inhibitors

CDK2-Specific Inhibitors

  • Prexasertib (LY2606368) : A CHK1 inhibitor (Ki = 0.9 nM) with off-target activity against CDK2 (IC50 <1 nM). It induces DNA damage and apoptosis, unlike this compound’s dual mechanism .
  • Used to synthesize Nek1 inhibitors .

Dual CDK/HDAC Inhibitors

  • Compounds 11a–11k : Pyrazine-linked CDK4/HDAC inhibitors with IC50s as low as 0.68 nM for HDAC1. Linker length (e.g., oxygen vs. piperazine) critically affects HDAC1 potency .
  • This compound : Less potent against HDAC1/2 than 11a–11k but uniquely combines CDK2 inhibition.
Table 2: CDK Inhibitor Comparison
Compound Targets (IC50) Mechanism Reference
This compound CDK2 (0.80 μM) Dual HDAC/CDK2 inhibition
Prexasertib CHK1 (0.9 nM), CDK2 (<1 nM) DNA damage, apoptosis
CK7 CDK2/9 Nek1 inhibitor precursor
Compound 11a HDAC1 (0.68 nM), CDK4 Optimized linker enhances HDAC1

Structural and Kinetic Insights

HDAC Binding Dynamics

HDAC1/2 inhibitors share conserved interactions (e.g., Asp99 in HDAC1) with class I HDACs like HDAC7. However, HDAC8’s larger active site accommodates bulkier inhibitors (e.g., largazole) .

Kinetic Selectivity

Most HDAC1/2 inhibitors lack kinetic selectivity (e.g., BRD6688 derivatives bind both isoforms similarly). This compound’s moderate HDAC1/2 potency suggests non-selective binding .

Therapeutic Implications

This compound’s dual mechanism may synergize cell cycle arrest (via CDK2) and epigenetic modulation (via HDAC1/2), enhancing antitumor effects. Future work should optimize linker chemistry and isoform selectivity.

Biological Activity

Histone deacetylases (HDACs) 1 and 2, along with cyclin-dependent kinase 2 (CDK2), play crucial roles in regulating gene expression, cell cycle progression, and cellular proliferation. The compound CDK2-IN-1 has emerged as a significant inhibitor targeting both HDAC1/2 and CDK2, demonstrating potential therapeutic applications, particularly in oncology. This article delves into the biological activities of HDAC1/2 and CDK2-IN-1, supported by research findings, data tables, and case studies.

Overview of HDAC1/2

Histone deacetylases 1 and 2 are integral components of corepressor complexes that regulate chromatin structure and gene transcription by removing acetyl groups from histone proteins. This activity leads to a more compact chromatin structure, thereby repressing gene expression. Both enzymes are highly homologous, sharing approximately 75% identity in their DNA sequences and 85% in protein sequences, yet they exhibit distinct functional roles in various cellular contexts .

Key Functions of HDAC1/2

  • Gene Regulation : HDAC1/2 are involved in transcriptional repression and activation through their dynamic interaction with chromatin .
  • Cell Cycle Regulation : They play a critical role in cell cycle progression, particularly during mitosis. Phosphorylation of HDAC1/2 is essential for their dissociation from chromatin during this phase .
  • Stem Cell Maintenance : Studies have shown that HDAC1/2 are vital for the self-renewal of embryonic stem cells, with their knockout leading to significant deregulation of pluripotency factors such as Oct4 and Nanog .

Biological Activity of CDK2-IN-1

CDK2-IN-1 is a novel compound designed to inhibit both HDAC1/2 and CDK2. This dual inhibition is particularly relevant in cancer therapy due to the overexpression of these targets in various malignancies.

CDK2-IN-1 functions by:

  • Inhibiting Enzymatic Activity : It effectively inhibits the enzymatic activities of HDAC1 (IC50 = 70.7 nM), HDAC2 (IC50 = 23.1 nM), and CDK2 (IC50 = 0.80 μM) .
  • Inducing Cell Cycle Arrest : The compound has been shown to block the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of HDAC1/2 and the effects of CDK2-IN-1:

Study Findings

  • Cell Viability and Proliferation : Double knockout (DKO) studies on Hdac1/2 in embryonic stem cells revealed a loss of cell viability associated with abnormal mitotic spindles and chromosome segregation defects . This underscores the essential role these enzymes play in maintaining genomic stability.
  • Cancer Models : In vivo studies utilizing xenograft models demonstrated that compounds like CDK2-IN-1 exhibit potent antitumor activity, effectively reducing tumor growth while maintaining acceptable pharmacokinetic profiles .

Data Table

CompoundTarget(s)IC50 Values (nM)MechanismEffects on Cell Cycle
CDK2-IN-1HDAC170.7Inhibition of deacetylationG2/M phase arrest
HDAC223.1Inhibition of deacetylationG2/M phase arrest
CDK2800Inhibition of kinase activityG2/M phase arrest

Q & A

Q. What is the mechanism of dual inhibition by HDAC1/2 and CDK2-IN-1, and how are its IC50 values experimentally validated?

this compound (compound 14d) inhibits HDAC1 (IC50 = 70.7 μM), HDAC2 (IC50 = 23.1 μM), and CDK2 (IC50 = 0.80 μM) via enzymatic assays using recombinant proteins and cell lysates. To validate IC50 values, researchers employ dose-response curves with fluorogenic substrates (e.g., acetylated histone H3 for HDACs) and kinase activity assays (e.g., ATP-competitive binding for CDK2) . Cell-based validation includes Western blotting for acetylated histones (HDAC inhibition) and phospho-RB Ser807/811 (CDK2 inhibition) .

Q. How should in vivo antitumor efficacy studies for this compound be designed to account for cell cycle arrest and apoptosis?

Use xenograft models (e.g., leukemia or solid tumors) with daily intraperitoneal dosing (e.g., 20–50 mg/kg). Monitor tumor volume and survival rates alongside pharmacodynamic markers:

  • Cell cycle arrest : Flow cytometry for G1/S phase accumulation (propidium iodide staining).
  • Apoptosis : TUNEL assay or cleaved caspase-3 immunohistochemistry . Include control groups treated with single-target HDAC or CDK2 inhibitors to isolate dual-inhibition effects.

Q. What experimental methods are recommended to distinguish HDAC1/2 inhibition from off-target epigenetic effects?

  • Perform ChIP-seq for HDAC1/2-bound genomic regions (e.g., pluripotency genes like NANOG or POU5F1) in treated vs. untreated cells .
  • Compare transcriptional profiles using RNA-seq to identify HDAC-specific gene sets (e.g., Müller PluriNet) versus non-HDAC-regulated pathways .
  • Use selective HDAC1/2 inhibitors (e.g., Entinostat) as controls to assess specificity .

Q. How can researchers ensure reproducibility in this compound studies, particularly in cell culture models?

  • Standardize cell synchronization (e.g., serum starvation for G0/G1 arrest) before treatment.
  • Use multiple cell lines (e.g., HEL erythroleukemia, HCT116 colorectal carcinoma) to confirm broad activity .
  • Report detailed protocols for compound solubility (e.g., DMSO concentration ≤0.1%) and stability in culture media .

Q. What are the key controls for apoptosis assays when testing this compound?

  • Positive controls : Staurosporine (apoptosis inducer) and Trichostatin A (HDAC inhibitor).
  • Negative controls : Vehicle-treated cells and caspase inhibitors (e.g., Z-VAD-FMK) to confirm caspase-dependent apoptosis .
  • Quantify Annexin V/PI staining via flow cytometry with gating strategies to exclude necrotic cells .

Advanced Research Questions

Q. How does the dual inhibition of HDAC1/2 and CDK2 synergize to enhance antitumor effects, and what statistical methods quantify this synergy?

Synergy is evaluated using Chou-Talalay combination index (CI) analysis. Treat cells with this compound at fixed ratios (e.g., 1:1 to 4:1) and calculate CI values via CompuSyn software. A CI < 1 indicates synergy. Validate with isobologram analysis and transcriptomic profiling to identify co-regulated pathways (e.g., MYC suppression) .

Q. What strategies address potential off-target effects of this compound on non-cancerous cells (e.g., hematopoietic stem cells)?

  • Compare toxicity profiles in primary hematopoietic stem cells (HSCs) versus cancer cells using colony-forming assays .
  • Monitor HSC markers (e.g., CD34+/CD38−) and apoptosis regulators (e.g., BCL2 family) in bone marrow samples from treated murine models .
  • Use conditional Hdac1/2 knockout models to isolate compound-specific effects from genetic ablation .

Q. How can contradictory data on HDAC1/2 inhibition in pluripotency versus cancer cell death be reconciled?

Context-dependent effects arise from differential gene regulation:

  • In embryonic stem cells (ESCs), HDAC1/2 maintains pluripotency by repressing differentiation genes (e.g., DNMT3B) .
  • In cancer cells, HDAC1/2 inhibition derepresses tumor suppressors (e.g., p21) while CDK2 blockade prevents S-phase entry. Resolve contradictions using cell-type-specific chromatin accessibility maps (ATAC-seq) and CRISPR-mediated gene silencing .

Q. What methodologies identify resistance mechanisms to this compound in long-term treatment models?

  • Generate resistant clones via chronic exposure (≥6 months) to sublethal doses.
  • Perform whole-exome sequencing to identify mutations in HDAC1, CDK2, or downstream targets (e.g., RB1).
  • Validate resistance drivers using CRISPR-Cas9 knock-in and rescue experiments .

Q. How can researchers differentiate epigenetic (HDAC) versus cell cycle (CDK2) contributions to tumor suppression in vivo?

  • Use time-course experiments : Early-phase tumor regression (≤7 days) is driven by CDK2 inhibition (cell cycle arrest), while sustained effects (≥14 days) correlate with HDAC-mediated epigenetic remodeling .
  • Employ kinase-dead CDK2 mutants to isolate HDAC-specific effects in xenografts .
  • Profile histone acetylation (H3K9ac, H3K27ac) and CDK2 activity (phospho-CDK2 Thr160) in sequential tumor biopsies .

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